molecular formula C11H10N2S B062919 2-(Pyrrol-1-yl)thiobenzamide CAS No. 175277-82-4

2-(Pyrrol-1-yl)thiobenzamide

Cat. No. B062919
M. Wt: 202.28 g/mol
InChI Key: VBKIFDYZFPWJPW-UHFFFAOYSA-N
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Description

“2-(Pyrrol-1-yl)thiobenzamide” is a chemical compound with the molecular formula C11H10N2S . It is a derivative of pyrrole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of pyrrole derivatives, including “2-(Pyrrol-1-yl)thiobenzamide”, often involves the cyclocondensation of 1-aryl derivatives of pyrrole containing N–C fragments at the ortho position of the aryl substituent . An example of such a synthesis is the intramolecular cyclization of 1-(2-isocyano-phenyl)pyrrole, which is easily obtained by dehydration of the corresponding formylamino derivative with a POCl3/Et3N mixture in THF .


Molecular Structure Analysis

The molecular structure of “2-(Pyrrol-1-yl)thiobenzamide” can be analyzed using various spectroscopic techniques. The structure of the molecules was proven by 1H-NMR, 31P-NMR and FT-IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrrol-1-yl)thiobenzamide” and similar compounds often involve cyclisation . For example, 2-(Pyrrol-1-yl)phenoxyl, aminyl, thiophenoxyl and benzyl radicals were generated in the gas-phase under flash vacuum pyrolysis conditions. In all cases except the phenoxyl, cyclisation took place providing acceptable synthetic routes to the fused heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyrrol-1-yl)thiobenzamide” can be determined using various analytical techniques. For instance, Thermogravimetry analysis (TGA) and differential scanning calorimetry (DSC) revealed that the stability of the compound depended on their chain length: the longer the alkyl chain, the more stable the monomer .

properties

IUPAC Name

2-pyrrol-1-ylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-11(14)9-5-1-2-6-10(9)13-7-3-4-8-13/h1-8H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKIFDYZFPWJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372618
Record name 2-pyrrol-1-yl-thiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrol-1-yl)thiobenzamide

CAS RN

175277-82-4
Record name 2-pyrrol-1-yl-thiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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